molecular formula C8H8N4S B1673409 3-Hydrazinoquinoxaline-2-thiol CAS No. 13080-21-2

3-Hydrazinoquinoxaline-2-thiol

Cat. No. B1673409
CAS RN: 13080-21-2
M. Wt: 192.24 g/mol
InChI Key: TVYAHCDRRICQJM-UHFFFAOYSA-N
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Description

3-Hydrazinoquinoxaline-2-thiol is a chemical compound with the molecular formula C8H8N4S . It has an average mass of 192.241 Da and a monoisotopic mass of 192.046967 Da .


Molecular Structure Analysis

The InChI code for 3-Hydrazinoquinoxaline-2-thiol is InChI=1S/C8H8N4S/c9-12-7-8 (13)11-6-4-2-1-3-5 (6)10-7/h1-4H,9H2, (H,10,12) (H,11,13) . The canonical SMILES is C1=CC=C2C (=C1)NC (=S)C (=N2)NN .


Chemical Reactions Analysis

The retrieved papers suggest that 3-Hydrazinoquinoxaline-2-thiol can exhibit synergistic effects when combined with penicillin against MRSA . When penicillin was administered in isolation, it failed to restrain the growth of MRSA .


Physical And Chemical Properties Analysis

3-Hydrazinoquinoxaline-2-thiol has a density of 1.6±0.1 g/cm3, a boiling point of 376.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.4±3.0 kJ/mol and a flash point of 181.3±23.2 °C .

Scientific Research Applications

Antibacterial Activity Against MRSA

3-Hydrazinoquinoxaline-2-thiol has been studied for its potential synergy with penicillin against Methicillin-resistant Staphylococcus aureus (MRSA) infections . The combination of these two substances has shown a significant reduction in Minimum Inhibitory Concentrations (MICs), indicating a promising solution against MRSA .

Combating Antibiotic Resistance

The combination of 3-Hydrazinoquinoxaline-2-thiol and penicillin has been found to potentially expand the range of targeted bacteria and minimize the likelihood of resistance emergence . This approach holds promise in addressing the escalating issue of antibiotic resistance .

Antifungal Activity Against Candida Strains

3-Hydrazinoquinoxaline-2-thiol, in combination with thymoquinone, has demonstrated synergistic activity against different Candida strains . This combination could potentially broaden the spectrum of targeted fungi and reduce the chances of resistance emergence .

Drug Discovery and Development

The study of 3-Hydrazinoquinoxaline-2-thiol’s interactions with other substances like penicillin and thymoquinone contributes to the field of drug discovery and development . These studies provide insights into the collective antimicrobial action of these compounds .

Antibiotic Combination Therapy

The combination of 3-Hydrazinoquinoxaline-2-thiol with other antibiotics has been explored as a potential treatment strategy . This approach can improve efficacy and tackle the problem of antibiotic resistance .

Clinical Microbiology

The use of 3-Hydrazinoquinoxaline-2-thiol in clinical microbiology is evident in its application in studying the MICs of various clinical isolates . It helps in understanding the antimicrobial action of substances and their potential use in therapy .

Safety and Hazards

The safety data sheet for 3-Hydrazinoquinoxaline-2-thiol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

3-Hydrazinoquinoxaline-2-thiol is a promising antimicrobial agent that has shown significant activity against a variety of bacterial and fungal strains . Its primary targets are Methicillin-resistant Staphylococcus aureus (MRSA) and various Candida species . These organisms are responsible for a wide range of diseases and are often associated with hospital-acquired infections .

Mode of Action

It has been observed to have a synergistic effect when used in combination with other antibiotics such as penicillin . This combination results in a significant reduction of the Minimum Inhibitory Concentrations (MICs) of the antibiotics, indicating an enhanced effectiveness against the targeted organisms .

Biochemical Pathways

The observed synergistic effect with penicillin suggests that it may enhance the effectiveness of other antibiotics, potentially by interfering with bacterial resistance mechanisms or by affecting the permeability of the bacterial cell wall .

Result of Action

3-Hydrazinoquinoxaline-2-thiol has shown promising results against different Candida species and MRSA . It has been found to be more effective than amphotericin B against most clinical isolates of Candida albicans . Moreover, it has shown higher effectiveness against Candida glabrata and Candida parapsilosis isolates .

Action Environment

The efficacy of 3-Hydrazinoquinoxaline-2-thiol can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its antimicrobial activity, as seen in its synergistic effect with penicillin . .

properties

IUPAC Name

3-hydrazinyl-1H-quinoxaline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-12-7-8(13)11-6-4-2-1-3-5(6)10-7/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYAHCDRRICQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)C(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354764
Record name 3-hydrazinoquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinoquinoxaline-2-thiol

CAS RN

13080-21-2
Record name 3-Hydrazinyl-2(1H)-quinoxalinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13080-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydrazinoquinoxaline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydrazino-2-quinoxalinethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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